

# Spectroscopic Profile of 3-Hexyn-1-ol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Hexyn-1-ol

Cat. No.: B147329

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hexyn-1-ol** (CAS No. 1002-28-4), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, supplemented by detailed experimental protocols for data acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Hexyn-1-ol**, facilitating easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.67	t	6.3	H-1
2.44	m	-	H-2
2.15	m	-	H-5
1.10	t	7.5	H-6
1.60 (variable)	br s	-	-OH

 **$^{13}\text{C}$  NMR (Carbon-13 NMR) Data**

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
81.2	C-4
79.1	C-3
61.1	C-1
23.4	C-2
14.1	C-6
12.4	C-5

**Infrared (IR) Spectroscopy**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3330 (broad)	Strong	O-H stretch (alcohol)
2970, 2935, 2878	Medium	C-H stretch (alkane)
2245 (weak)	Weak	C $\equiv$ C stretch (internal alkyne)
1460	Medium	CH <sub>2</sub> bend
1050	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
98	15	[M] <sup>+</sup> (Molecular Ion)
83	10	[M-CH <sub>3</sub> ] <sup>+</sup>
68	100	[M-C <sub>2</sub> H <sub>5</sub> OH] <sup>+</sup>
67	65	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
53	45	[C <sub>4</sub> H <sub>5</sub> ] <sup>+</sup>
41	50	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
31	30	[CH <sub>2</sub> OH] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like **3-Hexyn-1-ol**. Instrument parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### 1. Sample Preparation:

- Approximately 10-20 mg of **3-Hexyn-1-ol** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  0.00 ppm).

### 2. <sup>1</sup>H NMR Acquisition:

- The sample is placed in the NMR spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to achieve homogeneity.

- A standard one-pulse  $^1\text{H}$  NMR experiment is performed. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds. 8-16 scans are typically acquired for a high-quality spectrum.

### 3. $^{13}\text{C}$ NMR Acquisition:

- A proton-decoupled  $^{13}\text{C}$  NMR experiment is performed.
- Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
- The spectral width is set to approximately 220 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

### 1. Sample Preparation (Neat Liquid):

- A drop of neat **3-Hexyn-1-ol** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

### 2. Data Acquisition:

- A background spectrum of the empty spectrometer is collected.
- The prepared salt plates are placed in the sample holder of the FT-IR spectrometer.
- The sample spectrum is acquired, typically by co-adding 16 or 32 scans at a resolution of 4  $\text{cm}^{-1}$ .
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

## Gas Chromatography-Mass Spectrometry (GC-MS)

### 1. Sample Preparation:

- A dilute solution of **3-Hexyn-1-ol** is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

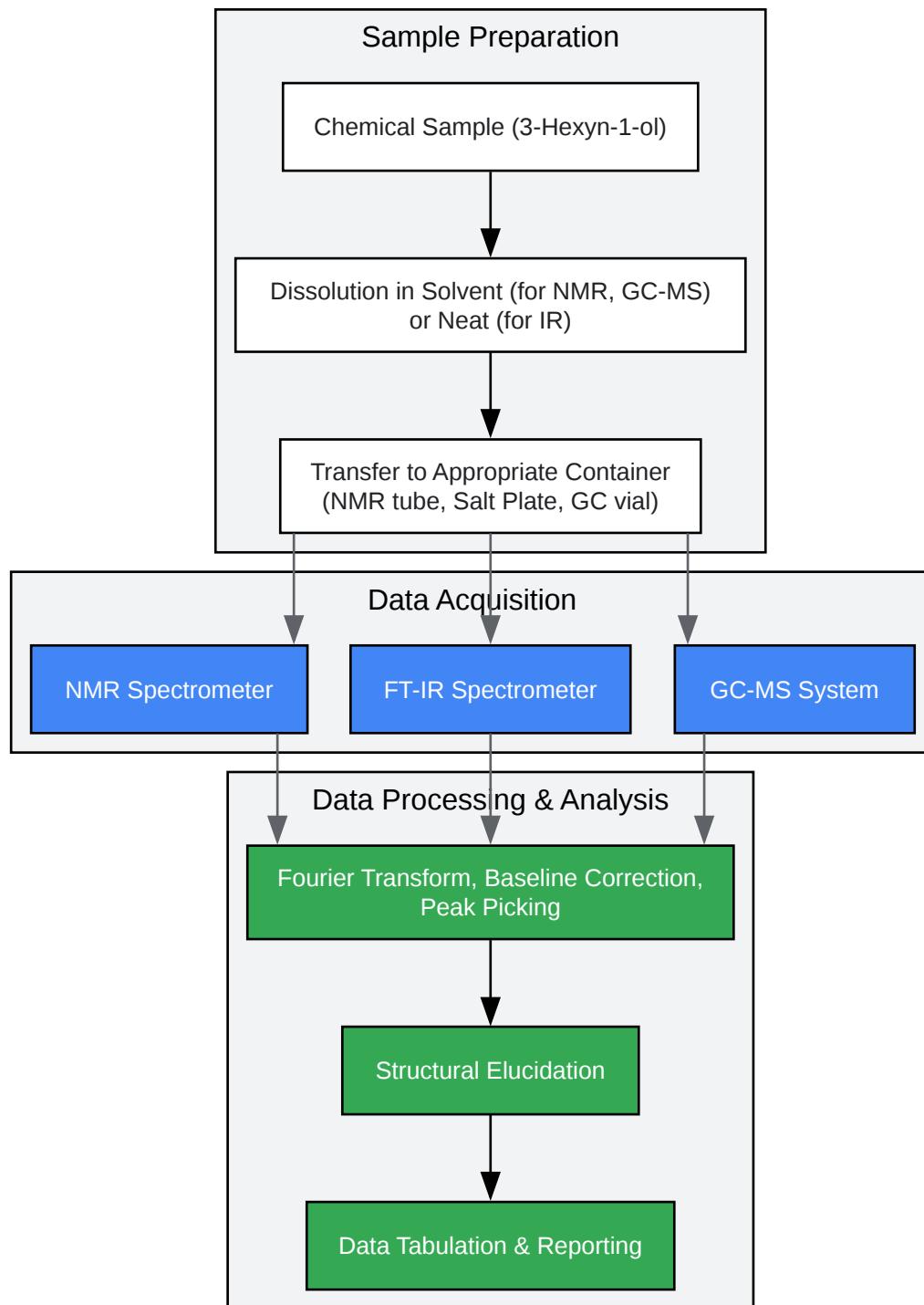
## 2. GC-MS System Parameters (Typical):

- Injector: Split/splitless injector, with an injection volume of 1 µL and a split ratio of 50:1. The injector temperature is typically set to 250°C.
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.
- Oven Temperature Program: An initial temperature of 50°C is held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Electron ionization (EI) at 70 eV. The mass range is scanned from m/z 35 to 350. The ion source temperature is set to 230°C and the quadrupole temperature to 150°C.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis

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Caption: Workflow for Spectroscopic Analysis.

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